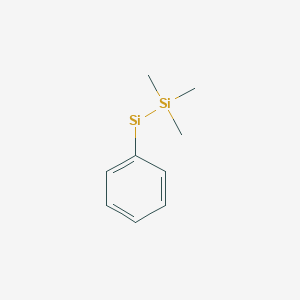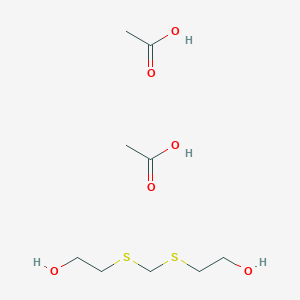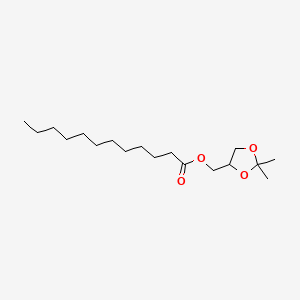
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, also known as lauric acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, is a fatty acid ester. It is a compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of dodecanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Reduction: Dodecanol and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Transesterification: New ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Aplicaciones Científicas De Investigación
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid esterification.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The dioxolane ring provides stability to the ester, making it less susceptible to hydrolysis under mild conditions. This stability is crucial for its applications in drug delivery and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Decanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a shorter carbon chain.
Octadecanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a longer carbon chain.
Methyl dodecanoate: Similar ester but without the dioxolane ring.
Uniqueness
Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolane ring, which imparts stability and specific reactivity to the compound. This makes it particularly useful in applications where stability under various conditions is required.
Propiedades
Número CAS |
40630-75-9 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate |
InChI |
InChI=1S/C18H34O4/c1-4-5-6-7-8-9-10-11-12-13-17(19)20-14-16-15-21-18(2,3)22-16/h16H,4-15H2,1-3H3 |
Clave InChI |
MCDFASABJWCJAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
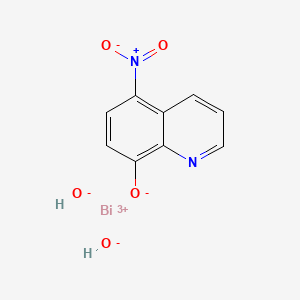
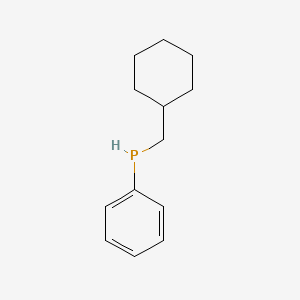
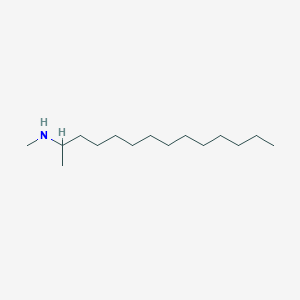



![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
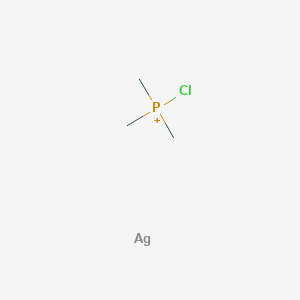
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
